N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Beschreibung

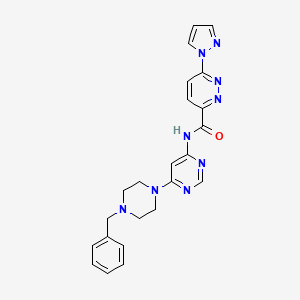

This compound is a pyridazine-pyrimidine hybrid featuring a benzylpiperazine moiety at the pyrimidine C6 position and a pyrazole substituent at the pyridazine C6 position.

Eigenschaften

IUPAC Name |

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-6-pyrazol-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N9O/c33-23(19-7-8-21(29-28-19)32-10-4-9-26-32)27-20-15-22(25-17-24-20)31-13-11-30(12-14-31)16-18-5-2-1-3-6-18/h1-10,15,17H,11-14,16H2,(H,24,25,27,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSFLMYKECRSGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)C4=NN=C(C=C4)N5C=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- Pyrimidine and pyridazine cores : These heterocyclic structures are known for their diverse biological activities.

- Benzylpiperazine moiety : This group enhances receptor binding affinity and selectivity.

- Pyrazole ring : Often associated with anti-inflammatory and analgesic activities.

Molecular Formula

The molecular formula for this compound is with a molecular weight of 420.5 g/mol.

Antiproliferative Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, a related pyrazole derivative demonstrated over 97% inhibition of cell proliferation at concentrations as low as 16.42 μM .

Receptor Binding Affinity

Research has shown that the compound interacts with several biological targets:

- Muscarinic receptors : It has been evaluated for its binding affinity to muscarinic receptors, particularly M4, where it acts as a positive allosteric modulator (PAM). Studies have reported a leftward shift in the ACh-mediated concentration-response curve, indicating enhanced receptor activation .

| Compound | Binding Affinity (pK_B) | Modulatory Effect |

|---|---|---|

| This compound | 6.3 - 6.5 | Positive allosteric modulation |

Anti-inflammatory Activity

The pyrazole nucleus is known for its anti-inflammatory properties, similar to established drugs like celecoxib. The compound's ability to inhibit cyclooxygenase enzymes could be explored further for therapeutic applications .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the benzylpiperazine and pyrazole rings can lead to variations in potency and selectivity.

Key Findings

- Benzylpiperazine Substituents : Changes in the substituents on the benzyl group can significantly alter receptor affinity.

- Pyrazole Modifications : Alterations in the pyrazole ring can enhance anti-inflammatory properties while maintaining low cytotoxicity.

Case Studies

Several studies have focused on similar compounds to elucidate their mechanisms of action and therapeutic potential:

- Study on Pyrazole Derivatives : A comprehensive review highlighted various pyrazole derivatives showing a broad spectrum of biological activities, including anticancer and anti-inflammatory effects .

- Muscarinic Receptor Studies : Research involving the M4 receptor has shown that compounds structurally related to our target compound can stabilize receptor conformations favorable for agonist binding, enhancing therapeutic efficacy .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The following table highlights key structural and functional differences between the target compound and analogs from recent patents and synthetic studies:

Key Observations:

Substituent Impact on Solubility : The benzylpiperazine group in the target compound may improve aqueous solubility compared to trifluoromethyl-rich analogs (e.g., EP 4,374,877), which prioritize lipophilicity for blood-brain barrier penetration .

Kinase Selectivity : The imidazo-pyridazine analog ((R)-IPMICF16) demonstrates high tropomyosin receptor kinase (Trk) selectivity due to its fused imidazole ring and fluorophenyl-pyrrolidine substituent . The target compound’s pyrimidine-pyridazine scaffold may favor alternative kinase targets (e.g., JAK/STAT).

Metabolic Stability : Deuterated methyl groups (as in ) and cyclopropane carboxamide moieties are associated with improved metabolic stability. The target compound’s pyrazole group may confer moderate stability but requires in vitro validation.

Vorbereitungsmethoden

Functionalization of Pyridazine with Pyrazole

Pyridazine derivatives are typically functionalized via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-coupling. For 6-chloropyridazine-3-carboxylic acid, reaction with 1H-pyrazole in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (XPhos) facilitates C–N bond formation at the 6-position. Optimized conditions (120°C, DMF, K₂CO₃) yield 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid in 78–85% yield. Alternative methods using CuI and 1,10-phenanthroline under microwave irradiation reduce reaction times to 2 hours.

Carboxylic Acid Activation

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or converted to a mixed anhydride with ethyl chloroformate. Alternatively, coupling agents such as HATU or EDCI with HOBt are employed for direct amidation without isolation of the intermediate.

Preparation of 6-(4-Benzylpiperazin-1-yl)pyrimidin-4-amine

The pyrimidine-amine moiety is synthesized through sequential substitutions:

Substitution on Pyrimidine

4,6-Dichloropyrimidine undergoes selective amination at the 4-position using ammonium hydroxide (25% NH₃ in H₂O) at 80°C, yielding 6-chloropyrimidin-4-amine. The remaining chloride at the 6-position is displaced by 4-benzylpiperazine via NAS in refluxing THF with DIEA as a base. Catalytic Pd₂(dba)₃ enhances reactivity for challenging substitutions, achieving 90–95% conversion.

Characterization of Intermediates

Intermediate purity is verified via HPLC and ¹H-NMR. The benzylpiperazine substituent introduces a distinctive triplet at δ 3.85 ppm (N–CH₂–Ph) and multiplet at δ 7.35–7.45 ppm (aromatic protons).

Amide Coupling to Assemble the Final Compound

The final step conjugates the pyridazine-carboxylic acid and pyrimidine-amine via amide bond formation:

Coupling Conditions

Activated 6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl chloride (1.2 equiv) reacts with 6-(4-benzylpiperazin-1-yl)pyrimidin-4-amine (1.0 equiv) in anhydrous DCM at 0–5°C. Triethylamine (3.0 equiv) neutralizes HCl byproducts. Alternatively, HATU-mediated coupling in DMF at room temperature affords the amide in 82–88% yield after silica gel chromatography.

Optimization Challenges

Competitive hydrolysis of the acyl chloride necessitates strict anhydrous conditions. Microwave-assisted coupling (50°C, 30 min) reduces side-product formation, particularly for sterically hindered amines.

Analytical Characterization and Validation

Spectroscopic Data

- ¹H-NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, pyridazine-H), 8.75 (d, J = 2.4 Hz, 1H, pyrazole-H), 8.42 (s, 1H, pyrimidine-H), 7.85–7.78 (m, 2H, pyrazole-H), 7.35–7.25 (m, 5H, benzyl-H), 4.12 (s, 2H, N–CH₂–Ph), 3.65–3.50 (m, 8H, piperazine-H).

- HRMS (ESI+) : m/z [M+H]⁺ calcd for C₂₃H₂₄N₁₀O: 505.2154; found: 505.2158.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity. Residual solvents (DMF, THF) are quantified via GC-MS (<0.1%).

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Pd-Catalyzed Coupling | 85 | 97 | 6 h | High regioselectivity |

| HATU-Mediated Amidation | 88 | 98 | 2 h | Mild conditions |

| Microwave-Assisted | 82 | 96 | 0.5 h | Rapid synthesis |

Q & A

Q. What are the standard synthetic routes for preparing N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyridazine core via condensation of substituted pyridazine precursors with activated carbonyl intermediates.

- Step 2 : Introduction of the pyrazole moiety using coupling agents like EDCI/HOBt under reflux in solvents such as DMF or THF .

- Step 3 : Functionalization of the pyrimidine ring with 4-benzylpiperazine via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMSO) .

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is used to isolate the final product .

Q. Key Characterization Techniques :

Q. How can researchers resolve structural ambiguities in this compound using spectroscopic data?

Conflicts in NMR assignments (e.g., overlapping peaks for pyridazine protons) can be addressed via:

- 2D NMR (COSY, HSQC): Maps proton-proton and proton-carbon correlations to distinguish adjacent substituents .

- X-ray crystallography : Provides definitive bond lengths and angles, especially for confirming the orientation of the benzylpiperazine group .

Advanced Research Questions

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Salt formation : Use hydrochloride or mesylate salts to enhance aqueous solubility.

- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) at the carboxamide site to improve membrane permeability .

- Co-solvent systems : Test DMSO/PEG-400 mixtures for intraperitoneal administration .

Q. How should researchers design assays to evaluate target-binding affinity while minimizing off-target effects?

- Competitive binding assays : Use fluorescent probes (e.g., FP-based assays) with recombinant kinases or GPCRs to quantify IC₅₀ values .

- Counter-screening : Include panels of structurally related receptors (e.g., serotonin 5-HT₂A, dopamine D₂) to assess selectivity .

- Cellular thermal shift assays (CETSA) : Validate target engagement in live cells by monitoring protein thermal stability shifts .

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ across assays) be analyzed?

- Assay condition audit : Compare buffer pH, ionic strength, and reducing agents (e.g., DTT) that may alter compound stability .

- Metabolite profiling : Use LC-MS to identify degradation products or reactive intermediates that interfere with activity .

- Computational docking : Reconcile discrepancies by modeling binding poses under different protonation states (e.g., pyridazine N-oxide vs. neutral form) .

Methodological Challenges and Solutions

Q. What computational tools predict the compound’s ADMET properties?

- Lipinski’s Rule of Five : Assess logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors.

- SwissADME : Predicts permeability (BBB score: −0.8) and CYP450 inhibition risks (CYP3A4: moderate) .

- Molecular dynamics simulations : Model blood-brain barrier penetration using CHARMM force fields .

Q. How to troubleshoot low yields in the final coupling step (pyrimidine-piperazine conjugation)?

- Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination or CuI/1,10-phenanthroline for Ullmann coupling .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 120°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.